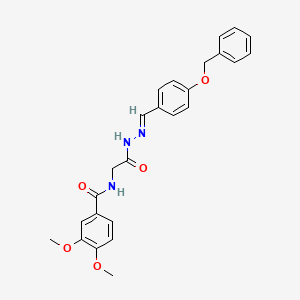![molecular formula C21H19BrN2O4 B11558184 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558184.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C21H19BrN2O4. This compound is characterized by the presence of a bromonaphthalene moiety linked to an acetohydrazide group through an ether bond. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 1-bromonaphthalene-2-ol with acetohydrazide in the presence of a suitable base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
- 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
- 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H19BrN2O4 |
|---|---|
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H19BrN2O4/c1-26-18-9-5-7-15(21(18)27-2)12-23-24-19(25)13-28-17-11-10-14-6-3-4-8-16(14)20(17)22/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+ |
Clave InChI |
XQUGLQOJQZVVEP-FSJBWODESA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
SMILES canónico |
COC1=CC=CC(=C1OC)C=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11558105.png)
![2-[(4-Chlorophenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11558113.png)
![N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11558120.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11558129.png)
![3-{(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl}-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B11558131.png)
![2-(4-Methylphenoxy)-N'-[(E)-[4-(morpholin-4-YL)-3-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11558133.png)

![2-(4-Methylbenzenesulfonamido)-N-{[N'-(pentan-3-ylidene)hydrazinecarbonyl]methyl}acetamide](/img/structure/B11558140.png)
![2,2-diphenyl-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11558141.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558148.png)
![2-(3-Methylphenoxy)-N'-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11558151.png)
![(5E)-3-{[(2-chlorophenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11558165.png)
![2-(3,4-dichlorophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11558176.png)
![N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558186.png)
